molecular formula C27H27N3O4 B11179813 N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide

N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11179813
M. Wt: 457.5 g/mol
InChI Key: BDEMIFZTWQRPOY-UHFFFAOYSA-N
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Description

    N-(4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-3,4,5-trimethoxybenzamide: is a mouthful, so let’s break it down. It belongs to the class of benzodiazepines, which are heterocyclic compounds containing a diazepine ring fused with a benzene ring.

  • The compound’s structure consists of a 1,5-benzodiazepine core (with a phenyl group at position 3 and an ethyl group at position 4) attached to a 3,4,5-trimethoxybenzamide moiety.
  • Benzodiazepines are well-known for their sedative, anxiolytic, and muscle relaxant properties. They act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) neurotransmission.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with 4-ethyl-3-phenyl-3H-1,5-benzodiazepin-2-amine under appropriate conditions.

      Industrial Production: While not widely produced industrially, research laboratories often synthesize it for pharmacological studies.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions, but modifications of the benzodiazepine core or the amide group are common.

  • Scientific Research Applications

      Medicine: Benzodiazepines find use as anxiolytics, hypnotics, and anticonvulsants. Research explores their potential in treating anxiety disorders, insomnia, and epilepsy.

      Chemistry: Researchers study their reactivity and design novel derivatives.

      Biology: Benzodiazepines may modulate GABA receptors, affecting neuronal excitability.

      Industry: Limited industrial applications, but research drives innovation.

  • Mechanism of Action

      GABA Enhancement: Benzodiazepines allosterically enhance GABA binding to GABA-A receptors, leading to increased chloride ion influx and neuronal inhibition.

      Molecular Targets: GABA-A receptors (specifically the α subunit).

      Pathways: Activation of GABAergic pathways.

  • Comparison with Similar Compounds

      Uniqueness: The combination of the benzodiazepine core and the trimethoxybenzamide group is relatively unique.

      Similar Compounds: Other benzodiazepines, such as diazepam, lorazepam, and alprazolam, share structural features but differ in substituents and pharmacological profiles.

    Properties

    Molecular Formula

    C27H27N3O4

    Molecular Weight

    457.5 g/mol

    IUPAC Name

    N-(2-ethyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-3,4,5-trimethoxybenzamide

    InChI

    InChI=1S/C27H27N3O4/c1-5-19-24(17-11-7-6-8-12-17)26(29-21-14-10-9-13-20(21)28-19)30-27(31)18-15-22(32-2)25(34-4)23(16-18)33-3/h6-16,24H,5H2,1-4H3,(H,29,30,31)

    InChI Key

    BDEMIFZTWQRPOY-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

    Origin of Product

    United States

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